2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
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Description
2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.34 . It is also known by its synonyms, which include 2-[(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile .
Scientific Research Applications
Photophysical Characteristics
2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile and its derivatives exhibit strong intramolecular charge transfer absorption bands, making them interesting for photophysical studies. For example, Zhao et al. (2007) investigated similar malononitrile derivatives, finding strong fluorescence emission in some cases and significant two-photon absorption properties, important for materials science and photonics (Zhao et al., 2007).
Chemical Reactivity
The reactivity of malononitrile derivatives with various compounds has been extensively studied. Jachak et al. (1993) explored reactions with amino compounds, leading to the synthesis of various important chemical structures (Jachak et al., 1993). Mittelbach and Junek (1982) studied the reaction of malononitrile with dimethylformamide and phosphorus oxychloride, leading to the synthesis of various pyridine derivatives, indicating its utility in the synthesis of complex organic molecules (Mittelbach & Junek, 1982).
Crystal Structure and Solvatochromic Behavior
Bogdanov et al. (2019) reported the synthesis, crystal structure, and solvatochromic behavior of malononitrile derivatives, highlighting their potential as nonlinear materials due to their donor-acceptor structures (Bogdanov et al., 2019).
Medical Imaging Applications
In medical research, specifically for Alzheimer’s disease, Shoghi-Jadid et al. (2002) utilized a derivative of malononitrile for positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, highlighting its potential in neuroimaging (Shoghi-Jadid et al., 2002).
Application in Synthetic Chemistry
Malononitrile derivatives are also significant in the synthesis of various organic structures. For example, Alnajjar et al. (2008) discussed the use of enaminones with malononitrile for the synthesis of pyridazine and pyridone derivatives (Alnajjar et al., 2008). Allan and Reynolds (1971) explored the reaction of malononitrile with various compounds, leading to the formation of quinolones and pyrones (Allan & Reynolds, 1971).
properties
IUPAC Name |
2-[(E)-3-(2,5-dimethoxyanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20(2)15(12(10-17)11-18)7-8-19-14-9-13(21-3)5-6-16(14)22-4/h5-9,19H,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHAFSFYBRQCKN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile |
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